![molecular formula C15H20N2O2S3 B2633069 N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide CAS No. 1235072-52-2](/img/structure/B2633069.png)
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
“N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide” is a chemical compound. It has a molecular weight of 283.26 . The compound is stored at room temperature and is in powder form .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18N2S.2ClH/c12-7-10-1-4-13 (5-2-10)8-11-3-6-14-9-11;;/h3,6,9-10H,1-2,4-5,7-8,12H2;2*1H .Chemical Reactions Analysis
The compound is part of the piperidine class of compounds, which are known to undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The compound has a molecular weight of 283.26 . It is stored at room temperature and is in powder form .Scientific Research Applications
Role in Drug Design
Piperidine derivatives, such as the compound , play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The piperidine moiety is a common structure in heterocyclic compounds used in drug construction .
Synthesis and Pharmacological Applications
Recent scientific literature has discussed intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This includes substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The compound could potentially be involved in these reactions.
Biological Activity
Piperidine derivatives have been associated with a range of biological activities . This includes potential pharmacological applications . While specific details about the biological activity of “N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide” are not available, it’s reasonable to assume that it may share some of these properties.
Research Interest
The synthesis of substituted piperidines is an important task of modern organic chemistry . Given the interest in piperidine-related papers, it’s likely that “N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide” could be a subject of future research.
Future Directions
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is potential for future research and development in this area.
properties
IUPAC Name |
N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S3/c18-22(19,15-2-1-8-21-15)16-10-13-3-6-17(7-4-13)11-14-5-9-20-12-14/h1-2,5,8-9,12-13,16H,3-4,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQPYLVGKYGWTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CS2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide |
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